molecular formula C14H14F3N5O B2578775 6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2201693-83-4

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2578775
CAS No.: 2201693-83-4
M. Wt: 325.295
InChI Key: YESFIUYGFMAAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. Compounds featuring the {1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl moiety have been identified as potent and selective agonists for the TGR5 receptor (GPBAR1), a G-protein coupled receptor considered a promising target for metabolic disorders such as diabetes and metabolic syndrome . The core dihydropyridazin-3-one structure is a privileged scaffold in pharmacology, associated with inhibitory activity against various enzymatic targets. Related pyridazinone derivatives have been developed as inhibitors of poly(ADP-ribose)polymerase (PARP) for oncology research and as MEK inhibitors for the treatment of proliferative diseases . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways in areas including metabolic disease, oncology, and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c1-9-2-3-12(23)22(20-9)8-10-6-21(7-10)13-18-5-4-11(19-13)14(15,16)17/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFIUYGFMAAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H14F3N5O
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 2201693-83-4

Biological Activity Overview

Research on this compound indicates various biological activities, primarily focusing on its potential as an antagonist in different receptor systems. The following sections detail specific activities and findings.

1. Antagonistic Activity

Studies have shown that compounds similar to this compound exhibit antagonistic properties against specific receptors. For instance, a related compound demonstrated an IC50 of 9.5 nM against the corticotropin-releasing factor (CRF) receptor, indicating strong binding affinity and potential therapeutic applications in stress-related disorders .

2. Structure-Activity Relationship (SAR)

The structural modifications of pyrimidine derivatives have been extensively studied to optimize their biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve receptor binding and metabolic stability. A combinatorial library approach has been utilized to identify promising derivatives with enhanced bioactivity .

3. In Silico Studies

Recent advancements in computational chemistry have allowed for the prediction of biological activity based on molecular descriptors. Tools like SuperPred and SwissADME have been employed to evaluate the pharmacokinetics and bioavailability of similar compounds, suggesting that modifications in the azetidine and pyridazinone rings can lead to compounds with better efficacy and lower toxicity profiles .

Case Studies

Several case studies highlight the biological activity of related compounds:

Study Compound Activity IC50 Value
Study 1Compound ACRF receptor antagonist9.5 nM
Study 2Compound BAntineoplastic activityNot specified
Study 3Compound CAntibacterial propertiesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, identified from patent literature and supplier databases, highlight key differences in substituents and core scaffolds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Potential Implications
6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (Target) Pyridazinone - 6-Methyl
- Azetidin-3-ylmethyl with 4-(trifluoromethyl)pyrimidin-2-yl
Not provided Not provided Rigid azetidine may enhance binding specificity; trifluoromethyl improves lipophilicity.
6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazinone - 6-Pyridin-4-yl
- Azetidin-3-ylmethyl with pyrimidin-2-yl
C₁₇H₁₆N₆O 320.35 Pyridin-4-yl substitution may alter electron distribution, affecting solubility or receptor interactions.
EP 4 374 877 A2 Patent Compound Diazaspiro nonene - Carboxamide linkage
- Complex aryl/azetidine substituents
Not provided Not provided Carboxamide group could enhance solubility; spirocyclic core introduces 3D complexity for selective binding.

Key Observations:

Core Structure Variations: The target compound’s pyridazinone core is distinct from the diazaspiro nonene scaffold in the patent compound . Pyridazinones are known for hydrogen-bonding capacity, while spirocyclic systems offer conformational diversity. steric effects).

Substituent Effects: The trifluoromethyl group on the pyrimidine ring (target compound and patent compound) is a hallmark of fluorinated pharmaceuticals, often improving metabolic stability and membrane permeability . Azetidine vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidine-pyrimidine moiety in this compound?

  • Methodological Answer : The azetidine ring can be synthesized via cyclization reactions using intermediates such as 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl derivatives. Fluorination of pyrimidine precursors (e.g., using potassium fluoride in DMSO) is critical for introducing the trifluoromethyl group . Substitution reactions at the azetidine nitrogen with methyl or benzyl halides under basic conditions (e.g., K₂CO₃ in acetone) are commonly employed to attach functional groups .
  • Key Considerations : Optimize reaction time and temperature to avoid side products like over-fluorinated intermediates or ring-opening byproducts.

Q. How can researchers confirm the stereochemical integrity of the azetidine ring post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and NOESY) to assess spatial proximity of protons and carbons. For absolute configuration, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended . For example, in related pyridazinone derivatives, SC-XRD at 294 K with SHELX parameters (R factor < 0.06) resolved disorder in aromatic systems .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for baseline separation of impurities .
  • Residual Solvents : Gas chromatography with FID detection, referencing Pharmacopeial guidelines for limits .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and detect trace byproducts.

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step to form the dihydropyridazinone core?

  • Methodological Answer :

  • Catalytic Optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for pyrimidine-azetidine coupling.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Table : Example reaction conditions from analogous studies:
StepReagents/ConditionsYield (%)Reference
CyclizationPd(OAc)₂, XPhos, 100°C, DMF65–72
FluorinationKF, DMSO, 120°C58

Q. What computational approaches are effective in predicting bioactivity against kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases. The trifluoromethyl group enhances hydrophobic interactions, as seen in kinase inhibitors like PI3Kα inhibitors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. For example, Haddad et al. (2008a) achieved 70% correlation between computational and experimental receptor responses using hybrid models .

Q. How can contradictory bioactivity data across cell-based vs. enzymatic assays be reconciled?

  • Methodological Answer :

  • Assay Design : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration, pH). For cell-based assays, account for membrane permeability using logP calculations (target logP > 2.5 for this compound).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding in cell assays). Saito et al. (2009) resolved discrepancies in receptor agonism profiles by integrating data from 464 receptors .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

  • Methodological Answer :

  • Crystal Packing Effects : SC-XRD may show distorted conformations due to intermolecular forces, whereas gas-phase DFT models ideal geometries. Use QM/MM hybrid methods (e.g., ONIOM) to simulate crystal environments .
  • Disorder Handling : Refine XRD data with SHELXL’s PART instruction to model disorder, as demonstrated in pyridazinone derivatives with R factor < 0.06 .

Methodological Best Practices

  • Synthetic Chemistry : Prioritize fluorination early to avoid late-stage functionalization challenges .
  • Structural Biology : Deposit XRD data in the Cambridge Structural Database (CSD) for peer validation .
  • Bioactivity Studies : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.